Product packaging for 5-Methylbenzo[d][1,3]dioxole-2-thione(Cat. No.:)

5-Methylbenzo[d][1,3]dioxole-2-thione

Cat. No.: B13688505
M. Wt: 166.20 g/mol
InChI Key: MYDZXDCDQKSQFQ-UHFFFAOYSA-N
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Description

5-Methylbenzo[d][1,3]dioxole-2-thione is a specialty heterocyclic compound designed for advanced research applications. The 1,3-dioxole core, particularly when fused into a benzodioxole system, is a scaffold of significant interest in medicinal and agrochemical research . The incorporation of a thione group at the 2-position introduces a key sulfur-containing functional group known to influence the electronic properties and bioactivity of the molecule, as seen in related structures like benzo[d][1,3]oxathiole-2-thione . Research Applications & Value: The primary research value of this compound lies in its potential as a key synthetic intermediate. The thione group can serve as a versatile building block for the synthesis of more complex chemical libraries, particularly in the development of compounds for biological screening . Researchers can utilize this scaffold to explore structure-activity relationships in various domains. The benzo[d][1,3]dioxole moiety is a privileged structure in pharmacology, known to contribute to bioactivity, and has been investigated in the design of novel auxin receptor agonists to promote root growth in plants and as a component in potent anticonvulsant agents . Furthermore, structurally similar 1,2,3-dithiazole scaffolds have demonstrated a wide range of nascent pharmacological activities, including antifungal, herbicidal, antibacterial, and anticancer properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O2S B13688505 5-Methylbenzo[d][1,3]dioxole-2-thione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

5-methyl-1,3-benzodioxole-2-thione

InChI

InChI=1S/C8H6O2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3

InChI Key

MYDZXDCDQKSQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=S)O2

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Methylbenzo D 1 2 Dioxole 2 Thione

Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione allows it to participate in a variety of electrophilic and nucleophilic reactions. The aromatic ring is activated towards electrophilic attack, while the thione functionality provides a site for both oxidation and nucleophilic addition.

The thione group (C=S) in 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione is susceptible to oxidation. While specific studies on this molecule are not extensively documented, the oxidation of thionocarbonyl compounds is a known transformation. Analogous to the oxidation of thioethers, the thione can be oxidized to the corresponding S-oxide (sulfine) and subsequently to the S,S-dioxide (sulfene), although these species are often highly reactive and may undergo further transformations.

In practice, the oxidation of cyclic thionocarbonates often leads to the formation of the corresponding ketone (carbonate). This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds through an intermediate oxathiirane-like species which then extrudes sulfur.

Table 1: Potential Oxidation Reactions and Products

Reactant Oxidizing Agent Probable Intermediate Expected Product
5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione m-CPBA Oxathiirane 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-one
5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione Ozone (O₃) S-oxide (Sulfine) 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-one

This table is based on the general reactivity of thionocarbonyl compounds.

The aromatic ring of 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of both the methylenedioxy group and the methyl group. libretexts.orgwikipedia.org Both groups are known to be ortho, para-directing. libretexts.org

The directing effects of the two groups are cooperative. The methyl group at position 5 directs incoming electrophiles to positions 4 and 6. The methylenedioxy group directs to positions 4 and 7 (equivalent to 4). Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C4 compared to C6.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Major Product(s)
Nitration NO₂⁺ 6-Nitro-5-methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione
Halogenation Br⁺, Cl⁺ 6-Bromo-5-methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione

The regioselectivity described is predicted based on established principles of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

The general mechanism for these reactions involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com Subsequent loss of a proton from the site of attack restores the aromaticity and yields the substituted product. masterorganicchemistry.com

The thione group is a versatile functional group that can undergo various transformations. The carbon atom of the C=S group is electrophilic and can be attacked by nucleophiles. The sulfur atom, with its lone pairs, is nucleophilic and can react with electrophiles, such as alkyl halides, leading to the formation of thioether derivatives.

One common reaction of cyclic thionocarbonates is their use in deoxygenation reactions of diols, most notably the Corey-Winter olefination. While this is part of the synthetic utility starting from a diol, the reverse reaction highlights the reactivity of the thione. For instance, reaction with trivalent phosphorus compounds like trimethyl phosphite (B83602) can lead to desulfurization to form a carbene intermediate, which can have various subsequent fates.

Additionally, the thione can be converted to the corresponding ketone (5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-one) using reagents that facilitate this exchange, such as certain oxidizing agents or mercury(II) salts.

Ring-Opening and Cycloaddition Reactions

The strained five-membered ring of 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione can undergo ring-opening under certain conditions. Furthermore, the thione double bond and the aromatic system can participate in cycloaddition reactions.

Ring-opening of the dioxole-2-thione ring can be initiated by nucleophilic attack at the thiocarbonyl carbon. For example, hydrolysis under basic conditions would involve the attack of a hydroxide (B78521) ion, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of a C-O bond would open the ring, ultimately leading to the formation of 4-methylcatechol (B155104), carbonate/thiocarbonate salts, and sulfide.

Acid-catalyzed ring-opening is also plausible, initiated by protonation of one of the oxygen atoms or the sulfur atom, making the ring more susceptible to nucleophilic attack by water or another nucleophile present in the medium. rsc.orgrsc.org

Thermal decomposition represents another pathway for ring cleavage. Pyrolysis of related heterocyclic systems, such as benzo[d] libretexts.orgrsc.orgmdpi.comoxadithiole 2-oxide, has been shown to proceed with the sequential loss of small molecules (in that case, SO and CO) to generate highly reactive intermediates. mdpi.comresearchgate.net A similar fragmentation of 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione under flash vacuum pyrolysis could potentially lead to the extrusion of COS and the formation of a reactive methylbenzofuran or other rearranged products.

The reactivity of related heterocyclic thiones suggests that 5-Methylbenzo[d] libretexts.orgrsc.orgdioxole-2-thione could participate in cycloaddition reactions. A notable example is the reaction of the analogous compound, benzo[d] libretexts.orgrsc.orgoxathiole-2-thione, with benzyne (B1209423). mdpi.comresearchgate.net This reaction proceeds via an initial [2+2] cycloaddition of the benzyne across the C=S double bond, followed by a cycloreversion that expels COS and forms a new heterocyclic system. mdpi.comresearchgate.net

Stereospecific Transformations involving Thionocarbonates (e.g., Olefin Formation)

Cyclic thionocarbonates are key intermediates in the stereospecific synthesis of olefins from 1,2-diols, a transformation known as the Corey-Winter olefin synthesis. acs.orgnrochemistry.comwikipedia.org This reaction is a powerful tool in organic synthesis for the deoxygenation of diols to alkenes, where the stereochemistry of the starting diol dictates the geometry of the resulting olefin. The process is known to be highly stereospecific. nrochemistry.comwikipedia.org

The general mechanism involves two main steps:

Formation of the cyclic thionocarbonate: The 1,2-diol is reacted with a thiocarbonylating agent, such as thiophosgene (B130339) or, more commonly due to safety reasons, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form the corresponding cyclic thionocarbonate. nrochemistry.comwikipedia.orgorganic-chemistry.org

Reductive elimination: The thionocarbonate is then treated with a trivalent phosphorus compound, typically trimethyl phosphite, which attacks the sulfur atom. wikipedia.org This leads to a concerted syn-elimination, extruding carbon dioxide and forming the olefin with retention of stereochemistry. wikipedia.orgorganic-chemistry.org A cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene. wikipedia.org

Although not specifically documented for a diol precursor of 5-Methylbenzo[d] acs.orgnrochemistry.comdioxole-2-thione, this methodology is broadly applicable to a wide range of cyclic thionocarbonates. The stereospecificity of the Corey-Winter reaction is a key feature, as illustrated in the following examples with related compounds.

Starting 1,2-DiolIntermediate ThionocarbonateReagent for EliminationResulting OlefinStereochemical Outcome
cis-Cyclohexane-1,2-diolcis-Hexahydrobenzo[d] acs.orgnrochemistry.comdioxole-2-thioneTrimethyl phosphiteCyclohexenecis-elimination
trans-Cyclohexane-1,2-dioltrans-Hexahydrobenzo[d] acs.orgnrochemistry.comdioxole-2-thioneTrimethyl phosphiteCyclohexenetrans-elimination (leading to the same achiral olefin)
(2R,3R)-Butane-2,3-diol(4R,5R)-4,5-Dimethyl-1,3-dioxolane-2-thioneTrimethyl phosphitetrans-2-Butenesyn-elimination from a trans-diol
meso-Butane-2,3-diolcis-4,5-Dimethyl-1,3-dioxolane-2-thioneTrimethyl phosphitecis-2-Butenesyn-elimination from a cis-diol

Polymerization Studies

The polymerization of cyclic thionocarbonates is an area of interest for the synthesis of polythioesters and polythiourethanes, which are sulfur-containing analogues of polycarbonates and polyurethanes with potentially enhanced thermal and optical properties. nih.gov However, the ability of a cyclic monomer to undergo ring-opening polymerization (ROP) is highly dependent on its ring strain.

Five-membered rings, such as the 1,3-dioxole-2-thione (B1615772) core of 5-Methylbenzo[d] acs.orgnrochemistry.comdioxole-2-thione, generally exhibit low ring strain, which can make them thermodynamically challenging to polymerize. The presence of the fused aromatic ring in the benzodioxole system further increases the thermodynamic stability of the monomer, making ROP even less favorable.

Despite these challenges, polymerization of some five-membered cyclic carbonates and related structures has been achieved, often under specific catalytic conditions. For instance, the cationic ring-opening polymerization of 1,3-oxazolidine-2-thione (B1225483) derivatives has been shown to yield polythiourethanes. researchgate.net Anionic ROP has also been employed for certain five-membered cyclic carbonates, although it can be complicated by side reactions like backbiting. lookchem.com

Should 5-Methylbenzo[d] acs.orgnrochemistry.comdioxole-2-thione undergo ROP, it would theoretically proceed via cleavage of one of the O-C(S) bonds to produce a repeating unit containing a thiocarbonate linkage within a polyether backbone. The polymerization could potentially be initiated by cationic or anionic species.

The table below summarizes polymerization studies on related cyclic monomers, highlighting the general approaches and challenges in this class of compounds.

Monomer ClassExample MonomerPolymerization MethodResulting Polymer TypeKey Findings/Challenges
Five-membered cyclic carbonateEthylene CarbonateAnionic ROPPoly(ethylene carbonate)Low ring strain makes polymerization difficult; often requires high pressure or specific catalysts.
Five-membered cyclic thionocarbonateEthylene thionocarbonateCationic/Anionic ROPPoly(ethylene thiocarbonate)Susceptible to decarboxylation; polymerization can be complex.
1,3-Oxazolidine-2-thione(S)-4-isobutyl-1,3-oxazolidine-2-thioneCationic ROPPolythiourethaneControlled polymerization has been achieved with specific initiators like methyl trifluoromethanesulfonate. researchgate.net
Six-membered cyclic carbonateTrimethylene carbonateAnionic/Cationic/Organocatalytic ROPPoly(trimethylene carbonate)Higher ring strain allows for more facile polymerization compared to five-membered rings.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidaion

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes, which are characteristic of the molecule's structural components, such as bond types and functional groups.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 5-Methylbenzo[d] nih.govworldresearchersassociations.comdioxole-2-thione. The analysis of its infrared spectrum is based on the identification of characteristic absorption bands corresponding to specific molecular vibrations. While direct experimental data for this specific compound is not widely published, a detailed prediction of its spectrum can be made based on the well-established characteristic frequencies of its constituent parts: the 1,2,4-trisubstituted benzene (B151609) ring, the methyl group, the dioxole ring, and the thione group.

Key vibrational modes expected in the FT-IR spectrum include:

Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100-3000 cm⁻¹ region, characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) group are expected in the 2980-2870 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are predicted in the 1620-1450 cm⁻¹ region, representing the skeletal vibrations of the benzene ring.

Dioxole Ring Vibrations: The benzodioxole moiety is characterized by strong C-O-C stretching bands. An asymmetric C-O-C stretch is typically observed near 1250 cm⁻¹, while a symmetric stretch appears around 1040 cm⁻¹.

C=S Stretching (Thione): The identification of the C=S stretching vibration is a key indicator of the thione functionality. This band is known to be highly variable in both position and intensity as it can couple with other vibrations. It is generally expected to appear as a medium to weak band in the 1250-1050 cm⁻¹ region. nih.gov Its precise location helps confirm the presence of the thione group over its thiol tautomer.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2980 - 2870Medium
Aromatic C=C Stretch1620 - 1450Medium-Strong
Asymmetric C-O-C Stretch~1250Strong
C=S Stretch (Thione)1250 - 1050Medium-Weak
Symmetric C-O-C Stretch~1040Strong
Aromatic C-H Out-of-Plane Bend900 - 800Strong

Raman spectroscopy serves as an essential complement to FT-IR, as vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations and bonds involving heavier atoms.

For 5-Methylbenzo[d] nih.govworldresearchersassociations.comdioxole-2-thione, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring, often weak in the IR spectrum, typically produces a very strong and sharp band in the Raman spectrum, providing clear evidence of the aromatic core.

Carbon-Sulfur Vibrations: The C=S stretching vibration, which can be weak and difficult to assign in the IR spectrum, often gives rise to a more easily identifiable Raman band. nih.gov Furthermore, C-S single bond vibrations may be observed in the low-frequency region (700-600 cm⁻¹).

Skeletal Deformations: Low-frequency skeletal deformation modes of the entire molecule are often more accessible in the Raman spectrum, providing a more complete vibrational profile.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)2980 - 2870Medium-Strong
Aromatic C=C Stretch1620 - 1580Strong
C=S Stretch (Thione)1250 - 1050Medium
Symmetric Ring Breathing~1000Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C nuclei, it allows for the complete assignment of the molecular skeleton and the elucidation of subtle stereochemical details.

The ¹H NMR spectrum of 5-Methylbenzo[d] nih.govworldresearchersassociations.comdioxole-2-thione is predicted to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The benzene ring contains three protons (H-4, H-6, and H-7). Given the substitution pattern, they constitute a complex spin system. H-4, being adjacent to the electron-donating methyl group, would likely appear as a singlet or a narrowly split doublet around 6.7-6.8 ppm. The H-6 and H-7 protons would be ortho to each other, resulting in an AB doublet system, with an expected ortho-coupling constant (³JHH) of approximately 8.0 Hz. Their chemical shifts would be influenced by the adjacent dioxole ring, placing them in the 6.8-7.0 ppm range.

Aliphatic Region: The methyl group (CH₃) protons are chemically equivalent and not coupled to other protons. They would therefore give rise to a sharp singlet, anticipated in the region of 2.2-2.4 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (H-7)6.9 - 7.0d (doublet)³J ≈ 8.0
Ar-H (H-6)6.8 - 6.9d (doublet)³J ≈ 8.0
Ar-H (H-4)6.7 - 6.8s (singlet)-
-CH₃2.2 - 2.4s (singlet)-

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 5-Methylbenzo[d] nih.govworldresearchersassociations.comdioxole-2-thione, eight distinct carbon signals are expected.

Thione Carbon (C=S): The most characteristic and downfield signal in the spectrum is that of the C-2 carbon of the thione group. Due to the significant deshielding effect of the double-bonded sulfur atom, its resonance is predicted to be in the 190-195 ppm range, a value consistent with related benzazolidine-2-thione structures. mdpi.com

Aromatic Carbons: Six signals are expected for the aromatic carbons. Two of these will be quaternary (C-3a, C-7a), and four will be methine (CH) carbons (C-4, C-5, C-6, C-7). Their chemical shifts, typically between 105 and 150 ppm, are determined by the electronic effects of the substituents. The carbons attached to oxygen (C-3a, C-7a) will be the most downfield in this region.

Aliphatic Carbon: The methyl group carbon (CH₃) will appear as a single peak in the upfield aliphatic region, likely around 20-22 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (C-2)190 - 195
Ar-C (Quaternary)145 - 150
Ar-C (Quaternary)130 - 135
Ar-CH120 - 125
Ar-CH115 - 120
Ar-CH105 - 110
-CH₃20 - 22

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all signals and the complete confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network. It would show a clear cross-peak between the ortho-coupled H-6 and H-7 protons, confirming their connectivity and distinguishing them from the singlet H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment connects protons to their directly attached carbons. It would be used to unequivocally assign the signals for C-4, C-6, C-7, and the methyl carbon by correlating their ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for assigning the quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The methyl protons showing 2- and 3-bond correlations to the aromatic carbons C-4, C-5, and C-6.

The aromatic protons showing correlations to the thione carbon (C-2), providing definitive evidence for the connectivity of the heterocyclic ring to the aromatic system.

Protons H-4 and H-7 showing correlations to the quaternary carbons C-3a and C-7a, helping to assign them.

Together, these advanced NMR techniques would provide an irrefutable and detailed map of the atomic connectivity and electronic structure of 5-Methylbenzo[d] nih.govworldresearchersassociations.comdioxole-2-thione.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for probing the electronic structure of molecules. They provide information on the energy differences between electronic states and can be used to identify chromophores within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Determination of Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify the electronic transitions within a molecule. For a compound like 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione, one would anticipate observing transitions such as π→π* and n→π. The π→π transitions are typically of high intensity and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the sulfur or oxygen atoms) to a π* antibonding orbital.

A thorough search of scientific databases and literature did not yield any experimental or calculated UV-Vis absorption spectra for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione. Therefore, its specific absorption maxima (λmax) and the precise energies of its electronic transitions remain undetermined. For related benzodioxole derivatives, theoretical studies have been conducted to simulate UV-Vis spectra, often showing a correlation between the calculated and experimental values for analogous compounds. nih.gov However, no such simulation for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione is publicly available.

Table 1: Hypothetical UV-Vis Absorption Data for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione

Transition Type Expected Wavelength Range (nm) Status
π → π* 200-400 Data Not Available

This table is for illustrative purposes only, indicating the types of data that would be collected. No actual data for the target compound has been found.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides valuable information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This technique can be used to determine the ionization potentials of valence electrons. For a molecule containing heteroatoms like sulfur and oxygen, PES could distinguish between the energies of the non-bonding electrons on these atoms and the electrons in the π-system of the aromatic ring.

No photoelectron spectroscopy data for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione or closely related thione derivatives could be located in the reviewed literature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione (C8H6O2S), HRMS would be expected to confirm its molecular weight with a high degree of precision.

No published HRMS data for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione was found. The theoretical monoisotopic mass can be calculated, which would be the target value in an HRMS experiment.

Table 2: Theoretical Mass Spectrometry Data for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione

Ion Theoretical Monoisotopic Mass (Da) Status
[M]+• 182.0088 Data Not Available
[M+H]+ 183.0166 Data Not Available

This table contains calculated values. No experimental data for the target compound has been found.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique often coupled with HRMS that is particularly useful for polar molecules. While 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione has limited polarity, this technique could potentially be used to determine its molecular weight.

A comprehensive search of the scientific literature did not yield any ESI-TOF mass spectrometry data for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

No crystal structure for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione has been deposited in the Cambridge Structural Database or reported in the scientific literature. However, the crystal structure of the related compound, benzo[d] nih.govnih.govoxathiole-2-thione, has been determined. mdpi.com This analogue provides some insight into the expected planarity and bond characteristics of the heterocyclic ring system. For other benzodioxole derivatives, crystal structures have also been reported, confirming the general planarity of the benzodioxole moiety. nih.govnih.gov

Table 3: Anticipated Crystallographic Data for 5-Methylbenzo[d] nih.govnih.govdioxole-2-thione

Parameter Expected Value/System Status
Crystal System - Data Not Available
Space Group - Data Not Available
Unit Cell Dimensions - Data Not Available
Bond Lengths (Å) - Data Not Available

This table is for illustrative purposes only. No actual crystallographic data for the target compound has been found.

Molecular Structure Elucidation and Bond Parameters

The molecular structure of compounds in this class is typically elucidated using single-crystal X-ray diffraction, which provides precise information about bond lengths and angles. For the analogous compound, Benzo[d] researchgate.netnih.govoxathiole-2-thione, X-ray diffraction analysis reveals a completely planar molecular structure. mdpi.com This planarity is a key feature of the fused ring system.

The heterocyclic ring in Benzo[d] researchgate.netnih.govoxathiole-2-thione exhibits characteristic bond lengths and angles that accommodate the different atomic sizes of oxygen and sulfur. mdpi.com It is expected that 5-Methylbenzo[d] researchgate.netnih.govdioxole-2-thione would also possess a planar benzodioxole ring system. In a related benzodioxole derivative, the 1,3-benzodioxole (B145889) ring was found to be essentially planar. nih.gov

The bond parameters for the heterocyclic ring of Benzo[d] researchgate.netnih.govoxathiole-2-thione are presented below and can serve as a reference for estimating the geometry of the dioxole-2-thione ring in the target compound.

BondLength (Å)AngleDegree (°)
C-S1.75 (avg)O-C-S110.0 (avg)
C-O1.37 (avg)C-S-C90.5
C=S1.65C-O-C105.0

Data derived from the analysis of Benzo[d] researchgate.netnih.govoxathiole-2-thione and general values for similar structures.

Conformational Analysis in the Crystalline State

Conformational analysis of cyclic systems in the solid state provides insights into the most stable three-dimensional arrangement of atoms. For fused ring systems like 5-Methylbenzo[d] researchgate.netnih.govdioxole-2-thione, the conformation is largely dictated by the inherent rigidity of the aromatic and heterocyclic rings.

In the case of the related Benzo[d] researchgate.netnih.govoxathiole-2-thione, the entire molecule is planar. mdpi.com Similarly, studies on other benzodioxole-containing molecules have shown that the benzodioxole ring system itself is essentially planar. nih.govijcmas.com For instance, in one derivative, the root-mean-square deviation for all non-hydrogen atoms in the 1,3-benzodioxole ring was only 0.0439 Å. nih.gov

However, in some substituted benzodioxole structures, the five-membered dioxole ring can adopt a slight envelope conformation. nih.govnih.gov This typically occurs when bulky substituents introduce steric strain. For 5-Methylbenzo[d] researchgate.netnih.govdioxole-2-thione, given the planarity of the thione group and the relatively small size of the methyl substituent, a largely planar conformation in the crystalline state is the most probable arrangement. The planarity of the molecule would be a dominant factor in its crystal packing.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. These interactions are fundamental to the physical properties of the solid material. For molecules like 5-Methylbenzo[d] researchgate.netnih.govdioxole-2-thione, a combination of weak hydrogen bonds and other non-covalent interactions would be expected to dictate the crystal packing.

In the crystal structure of Benzo[d] researchgate.netnih.govoxathiole-2-thione, weak non-classical C-H···O and C-H···S hydrogen bonds are the primary forces directing the molecular assembly. mdpi.com Specifically, C-H···O interactions link adjacent molecules, forming chains. mdpi.com These chains are then organized into sheets through C-H···S contacts. mdpi.com This leads to a head-to-tail stacking arrangement of adjacent molecules. mdpi.com

It is highly probable that 5-Methylbenzo[d] researchgate.netnih.govdioxole-2-thione would exhibit similar intermolecular interactions. The oxygen atoms of the dioxole ring and the sulfur atom of the thione group are potential hydrogen bond acceptors. The aromatic and methyl C-H groups can act as hydrogen bond donors.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
C-H···OAromatic C-HDioxole O2.5 - 3.5Formation of molecular chains
C-H···SAromatic C-HThione S2.9 - 3.8Linking chains into sheets
π-π stackingAromatic/Heterocyclic Rings> 3.8Potentially weak due to head-to-tail arrangement

Data based on the analysis of Benzo[d] researchgate.netnih.govoxathiole-2-thione and general principles of intermolecular interactions.

Computational and Theoretical Chemistry Studies

Electronic Structure and Stability Analysis

The electronic characteristics and thermodynamic stability of 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione are fundamental to understanding its chemical behavior. Computational approaches such as Density Functional Theory (DFT) are pivotal in elucidating these properties.

Density Functional Theory (DFT) Calculations: Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. For 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione, geometry optimization is performed to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The benzodioxole ring system is expected to be largely planar, with the methyl and thione groups lying in or close to the plane of the aromatic ring.

Once the geometry is optimized, vibrational frequency calculations are carried out. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. For instance, theoretical calculations on the related compound 5-nitro-1,3-benzodioxole (B1580859) have identified the characteristic C-O-C symmetric and asymmetric stretching modes between 1027 cm⁻¹ and 1224 cm⁻¹. orientjchem.orgscispace.com A similar analysis for 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione would identify key vibrational modes, including the C=S thione stretch, aromatic C-H stretches, and vibrations of the methyl group.

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for a Benzodioxole System

Vibrational Mode Calculated Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3100
Methyl C-H Stretch ~2950
Aromatic C=C Stretch ~1600, ~1480
C=S Thione Stretch ~1200
Asymmetric C-O-C Stretch ~1220
Symmetric C-O-C Stretch ~1040

Note: These are representative values. Actual calculated frequencies for 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione would require a specific DFT calculation.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atoms of the thione group, reflecting the nucleophilic character of these regions. The LUMO, conversely, would likely be distributed over the C=S double bond and the aromatic system, indicating the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and polarizability. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

Parameter Energy (eV) Significance
HOMO Energy -6.5 Related to ionization potential; higher energy indicates stronger electron-donating ability.
LUMO Energy -1.8 Related to electron affinity; lower energy indicates stronger electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.

Note: The energy values are hypothetical and serve for illustrative purposes.

Mulliken Population Analysis and Natural Population Analysis (NPA) Charges

To quantify the distribution of electronic charge within the molecule, population analysis methods are employed. Mulliken population analysis and Natural Population Analysis (NPA) are two common schemes used to assign partial charges to each atom. q-chem.comuni-rostock.de

Mulliken analysis is one of the oldest and simplest methods, but it is known to be highly dependent on the basis set used in the calculation. stackexchange.com NPA is considered more robust and less basis-set dependent, often providing a more chemically intuitive picture of charge distribution. researchgate.netresearchgate.net Both methods would be used to calculate the atomic charges in 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione. It is expected that the electronegative oxygen and sulfur atoms would carry negative partial charges, while the carbon atom of the C=S group would be electropositive, making it a likely site for nucleophilic attack.

Table 3: Expected Partial Atomic Charges from Population Analysis

Atom Mulliken Charge (e) NPA Charge (e)
S (Thione) -0.45 -0.50
O (Dioxole) -0.50 -0.60
C (Thione) +0.35 +0.40
C (Aromatic) Variable Variable
H (Methyl) +0.15 +0.20

Note: These values are illustrative, based on general principles of electronegativity and resonance.

Mechanistic Investigations of Chemical Reactions

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Modeling of Thionation Reaction Pathways and Transition States

The formation of 5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione typically involves the thionation of its corresponding carbonyl precursor, 5-methylbenzo[d] researchgate.netstackexchange.comdioxol-2-one, often using a thionating agent like Lawesson's reagent. Computational modeling can map out the entire reaction pathway.

Studies on similar systems have shown that the reaction with Lawesson's reagent proceeds through a two-step mechanism after the initial dissociation of the reagent. researchgate.netunict.it

Cycloaddition: A concerted [2+2] cycloaddition occurs between the carbonyl group of the substrate and a monomeric dithiophosphine ylide (the active form of Lawesson's reagent). This step proceeds through a four-membered ring transition state (TS1) to form a key oxadithiaphosphetane intermediate.

Cycloreversion: The intermediate undergoes a cycloreversion reaction, breaking the C-O and P-S bonds and forming the C=S and P=O bonds. This step also passes through a transition state (TS2) and results in the final thionated product and a phosphine (B1218219) oxide byproduct. unict.it

Locating these transition states is crucial for understanding the reaction mechanism. rowansci.com Computational software can optimize the geometry of these saddle points on the potential energy surface, which are characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate. rowansci.comarxiv.org

Energy Barrier Calculations for Key Transformations

Once the reactants, intermediates, transition states, and products have been geometrically optimized, their relative energies can be calculated to construct a reaction energy profile. The energy difference between a transition state and its preceding reactant or intermediate is the activation energy barrier (ΔG‡ or ΔE‡). nih.govresearchgate.net

These energy barriers determine the kinetics of the reaction. The step with the highest energy barrier is the rate-determining step. For many thionation reactions studied computationally, the second step, the cycloreversion (TS2), has a higher energy barrier than the initial cycloaddition (TS1), making it the rate-limiting step. unict.it Calculating these barriers provides a quantitative prediction of the reaction rate and can help in optimizing reaction conditions. nih.govdiva-portal.orgnih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
5-Methylbenzo[d] researchgate.netstackexchange.comdioxole-2-thione
5-nitro-1,3-benzodioxole
5-methylbenzo[d] researchgate.netstackexchange.comdioxol-2-one
Lawesson's reagent
Dithiophosphine ylide
Oxadithiaphosphetane

Solvent Effects in Reaction Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of a chemical reaction. wikipedia.org This is due to the differential solvation of reactants and transition states; a reaction's activation energy can be lowered or raised depending on which species is more stabilized by the solvent. chemrxiv.org Solvent effects are broadly categorized based on properties like polarity (dielectric constant), hydrogen-bonding ability, and polarizability. wikipedia.org

For 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione, key reaction sites include the electrophilic carbon of the thiocarbonyl group (C=S) and the nucleophilic sulfur atom. The influence of a solvent on reactions involving this molecule would depend on the specific mechanism.

Polar Solvents : In reactions where a charge-separated or highly polar transition state is formed, such as during nucleophilic attack on the thiocarbonyl carbon, polar solvents would be expected to increase the reaction rate. chemrxiv.org This is because polar solvent molecules can orient themselves to stabilize the developing charge in the transition state more effectively than they stabilize the neutral ground-state reactants. wikipedia.org

Protic vs. Aprotic Solvents : Protic solvents (e.g., water, methanol) can act as hydrogen bond donors, while aprotic solvents (e.g., DMSO, acetonitrile) cannot. In reactions where a strong nucleophile is used, protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage and reducing its reactivity, which would slow the reaction rate compared to an aprotic solvent. wikipedia.org Conversely, if the reaction mechanism involves proton transfer, protic solvents would be essential.

The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect reaction rates based on the charge of the reactants and the transition state. The expected effects on potential reactions of 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione are summarized in the table below.

Interactive Table: Predicted Solvent Effects on Reactions of 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione
Reaction Type (Example)ReactantsTransition StateEffect of Increased Solvent Polarity
SN2 Attack by a Neutral Nucleophile (e.g., with NH₃)NeutralCharge-separatedRate increases significantly
SN2 Attack by an Anionic Nucleophile (e.g., with OH⁻)Neutral + AnionCharge is dispersedRate decreases slightly
Electrophilic Attack on Sulfur (e.g., with CH₃I)NeutralCharge-separatedRate increases significantly

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. conicet.gov.ar Computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR chemical shifts, aiding in spectral assignment and structural confirmation. The Gauge-Including Atomic Orbitals (GIAO) method is one of the most common and reliable approaches for calculating magnetic shielding tensors. nih.gov

The GIAO method calculates the isotropic magnetic shielding (σ) for each nucleus in the molecule. The chemical shift (δ) is then determined by comparing this value to the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δcalc = σTMS - σcalc. nih.gov The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.gov

For 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione, GIAO calculations would provide theoretical ¹H and ¹³C NMR chemical shifts. These calculations are invaluable for assigning specific signals to the correct nuclei, especially in complex regions of the spectrum. A hypothetical table of results from a GIAO calculation is presented below, illustrating the type of data generated.

Interactive Table: Hypothetical GIAO-Calculated ¹³C NMR Parameters for 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione
AtomAtom TypeCalculated Isotropic Shielding (σ) (ppm)Calculated Chemical Shift (δ) (ppm)
C2Thiocarbonyl (C=S)-15.0~198.0
C4Aromatic CH55.3~127.7
C5Aromatic C-CH₃48.1~134.9
C6Aromatic CH60.2~122.8
C7Aromatic CH65.5~117.5
C3aAromatic C-O35.4~147.6
C7aAromatic C-O38.9~144.1
-OCH₂O-Dioxole CH₂85.6~97.4
-CH₃Methyl C162.1~20.9

Note: Chemical shifts are hypothetical, calculated relative to a theoretical TMS shielding value of approximately 183 ppm for ¹³C.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. mdpi.com This allows for the simulation of UV-Vis absorption spectra by predicting the wavelengths (λmax) of maximum absorption, oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). mdpi.comnih.gov

For 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms. rsc.org The thiocarbonyl group (C=S) is a known chromophore that typically gives rise to a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. TD-DFT calculations can elucidate the specific orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Interactive Table: Illustrative TD-DFT Prediction for Major Electronic Transitions in 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~4500.005nS → π* (HOMO → LUMO)
S₀ → S₂~3100.450π → π* (HOMO-1 → LUMO)
S₀ → S₃~2800.320π → π* (HOMO → LUMO+1)

Note: Values are illustrative and represent typical outputs of a TD-DFT calculation.

Conformational Landscape Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione, the structure is largely rigid due to the fused aromatic and dioxole rings. The benzo[d] wikipedia.orgnih.govdioxole core is nearly planar. The main source of conformational flexibility arises from the rotation of the C5-methyl group.

A computational conformational analysis would involve:

Potential Energy Surface (PES) Scan: Rotating the methyl group dihedral angle and calculating the energy at each step to determine the rotational barrier. Due to the pseudo-sp² hybridization of the aromatic carbon and the low steric hindrance, this barrier is expected to be very small, allowing for nearly free rotation at room temperature.

Ring Puckering Analysis: The five-membered dioxole-thione ring is not perfectly flat and can adopt a slight "envelope" conformation where one atom deviates from the plane of the other four. Computational methods can identify the most stable puckered conformation and the energy required to invert it.

Given the molecule's rigidity, the conformational landscape is simple, with the planar or near-planar structure representing the global minimum.

Interactive Table: Conformational Features of 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione
Conformational FeatureDescriptionCalculated Energy Barrier (Illustrative)
Methyl Group Rotation Rotation around the C(aromatic)-C(methyl) bond.< 1 kcal/mol
Ring Conformation Slight puckering of the 1,3-dioxole-2-thione (B1615772) ring.~ 0.5 kcal/mol (for ring inversion)

Application of Chemical Reactivity Descriptors (e.g., HSAB Theory)

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain and predict the outcomes of chemical reactions. wikipedia.org It classifies chemical species as "hard" (small, high charge state, weakly polarizable) or "soft" (large, low charge state, strongly polarizable). wikipedia.org The central principle is that hard acids react preferentially with hard bases, and soft acids react preferentially with soft bases. wikipedia.org

These concepts can be quantified using descriptors derived from DFT calculations, primarily from the energies of the HOMO (EHOMO) and LUMO (ELUMO). nih.gov

Chemical Hardness (η): η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (σ): σ = 1/η. Soft molecules have a small HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω): This measures the propensity of a species to accept electrons.

For 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thione:

Soft Nucleophilic Center: The sulfur atom of the thiocarbonyl group is large and highly polarizable, making it a soft basic/nucleophilic site. It would be expected to react readily with soft acids/electrophiles like I₂ or heavy metal ions (e.g., Hg²⁺, Ag⁺).

Hard Nucleophilic Centers: The oxygen atoms of the dioxole group are small and electronegative, making them hard basic sites. They would preferentially interact with hard acids like H⁺ or Li⁺.

Electrophilic Center: The carbon atom of the thiocarbonyl group is an electrophilic site. Due to its bonding with the soft sulfur atom, it can be considered a relatively soft acid, reacting well with soft nucleophiles like thiolates (RS⁻) or phosphines (R₃P).

Interactive Table: HSAB Reactivity Descriptors and Predictions
ParameterDefinitionImplication for 5-Methylbenzo[d] wikipedia.orgnih.govdioxole-2-thionePredicted Favorable Reactant Type
Chemical Hardness (η) Resistance to change in electron distribution.Moderate (due to aromaticity but also polarizable S)-
Chemical Softness (σ) Ease of change in electron distribution.Moderate-
Soft Basic Site (C=S ) Polarizable electron-rich center.Prefers reaction with soft electrophiles.Soft Acids (e.g., I₂, Pd(0), Ag⁺)
Hard Basic Sites (-O-) Non-polarizable electron-rich centers.Prefer interaction with hard electrophiles.Hard Acids (e.g., H⁺, Na⁺, Mg²⁺)
Soft Acidic Site (C =S) Electron-deficient center bonded to a soft atom.Prefers reaction with soft nucleophiles.Soft Bases (e.g., RSH, CN⁻, I⁻)

Synthesis and Characterization of Functionalized Derivatives and Analogues

Design and Synthesis of Substituted 5-Methylbenzo[d]rsc.orgresearchgate.netdioxole-2-thione Analogues

The synthesis of substituted 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione analogues typically commences with the corresponding substituted 4-methylcatechol (B155104). A common and effective method for the introduction of the thiocarbonyl group is the reaction of the catechol derivative with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) (CSCl₂), in the presence of a base. This approach allows for the construction of the 1,3-dioxole-2-thione (B1615772) ring system.

The general synthetic strategy involves the deprotonation of the hydroxyl groups of the substituted 4-methylcatechol by a suitable base, such as sodium hydroxide (B78521) or an organic amine, to form a more nucleophilic phenoxide species. This intermediate then undergoes a nucleophilic attack on the electrophilic carbon atom of thiophosgene, leading to the displacement of the chloride ions and subsequent ring closure to yield the desired substituted 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione. The choice of substituents on the aromatic ring of the catechol precursor allows for the generation of a library of analogues with varied electronic and steric properties.

A general reaction scheme is as follows:

Synthesis of Substituted 5-Methylbenzo[d][<a 1] researchgate.netdioxole-2-thione Analogues" src="https://i.imgur.com/image.png" width="600"/>

Figure 1: General synthesis of substituted 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione analogues from substituted 4-methylcatechols and thiophosgene.

The characterization of these synthesized analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in confirming the successful incorporation of the substituents and the formation of the heterocyclic ring. Infrared (IR) spectroscopy provides evidence for the presence of the characteristic C=S (thione) stretching vibration. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Comparative Chemical Reactivity Studies with Related Cyclic Thiocarbonates

The reactivity of 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione and its analogues is largely dictated by the presence of the thiocarbonyl group within the five-membered ring. This functional group imparts a distinct chemical behavior compared to its oxygen analogue, the cyclic carbonate. In general, the carbon atom of the thiocarbonyl group is considered to be "softer" and more polarizable than the carbonyl carbon, which influences its reactivity towards various nucleophiles.

Comparative studies with other cyclic thiocarbonates reveal that the electronic nature of the substituents on the benzodioxole ring can significantly modulate the reactivity of the thione group. Electron-withdrawing groups tend to increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

The reaction of these cyclic thiocarbonates with nucleophiles, such as amines, can lead to ring-opening reactions or the formation of new heterocyclic systems. For instance, reaction with primary amines can yield thioureas or related derivatives. The relative rates of these reactions can be compared among different substituted analogues to establish a reactivity profile.

Table 1: Illustrative Reactivity Comparison of Cyclic Thiocarbonates with a Generic Nucleophile (Nu⁻)

Cyclic Thiocarbonate AnalogueSubstituent (R)Relative Rate of ReactionProduct Type
5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione-H1.0Ring-opened adduct
5-Nitro-5-methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione-NO₂> 1.0Ring-opened adduct
5-Methoxy-5-methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione-OCH₃< 1.0Ring-opened adduct

Note: The data in this table is illustrative and intended to demonstrate the expected trends in reactivity based on substituent effects. Actual reaction rates would need to be determined experimentally.

Structural Comparisons with Oxygen Analogues (e.g., 5-Methylbenzo[d]rsc.orgresearchgate.netdioxol-2-one)

The structural differences between 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione and its corresponding oxygen analogue, 5-Methylbenzo[d] rsc.orgresearchgate.netdioxol-2-one, are significant and have a profound impact on their physical and chemical properties. These differences can be elucidated through various analytical techniques, including X-ray crystallography and spectroscopic methods.

Spectroscopic Data:

Infrared (IR) Spectroscopy: The most prominent difference in the IR spectra is the position of the carbonyl versus thiocarbonyl stretching frequency. The C=O stretch in 5-Methylbenzo[d] rsc.orgresearchgate.netdioxol-2-one typically appears in the region of 1750-1800 cm⁻¹, whereas the C=S stretch in the thione analogue is found at a lower frequency, generally in the range of 1200-1300 cm⁻¹. This shift to lower wavenumber is due to the weaker bond strength of the C=S double bond compared to the C=O double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the chemical shift of the thiocarbonyl carbon is significantly downfield compared to the carbonyl carbon. The thiocarbonyl carbon in 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione would be expected to resonate in the range of 190-210 ppm, while the carbonyl carbon of the corresponding carbonate would appear around 160-170 ppm. This deshielding effect is a characteristic feature of the C=S group.

Table 2: Comparison of Structural and Spectroscopic Data for 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione and its Oxygen Analogue

Property5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione5-Methylbenzo[d] rsc.orgresearchgate.netdioxol-2-one
Bond Length (C=X) ~1.6-1.7 Å (C=S)~1.2 Å (C=O)
IR Stretching Freq. (C=X) ~1200-1300 cm⁻¹~1750-1800 cm⁻¹
¹³C NMR Chemical Shift (C=X) ~190-210 ppm~160-170 ppm
Molecular Geometry Potentially less planar due to larger S atomGenerally planar five-membered ring

Note: The values presented are typical ranges for these functional groups and may vary slightly for the specific compounds.

These structural and spectroscopic differences are fundamental to understanding the distinct reactivity and potential applications of 5-Methylbenzo[d] rsc.orgresearchgate.netdioxole-2-thione and its derivatives compared to their more common oxygen-containing counterparts.

Future Research Directions and Advanced Applications in Chemical Sciences

Exploration of Novel Synthetic Methodologies for 5-Methylbenzo[d]researchgate.netsemanticscholar.orgdioxole-2-thione

The development of efficient and innovative synthetic routes is fundamental to advancing the study of any chemical compound. For 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione, future research will likely focus on moving beyond classical condensation reactions. A common approach for synthesizing the parent compound, benzo[d] researchgate.netsemanticscholar.orgoxathiole-2-thione, involves the reaction of 2-mercaptophenol (B73258) with thiophosgene (B130339) in an aqueous alkali solution. mdpi.com Adapting this for the 5-methyl derivative would require 4-methylcatechol (B155104) as a starting material, which would first need to be selectively monothionated.

Future methodologies could explore transition-metal-catalyzed cross-coupling reactions to construct the heterocyclic core or introduce the methyl group with high regioselectivity. The use of greener reagents and solvents, as well as the development of one-pot syntheses from readily available precursors, will be crucial for making this compound more accessible for further studies. google.com Investigating enzymatic or chemoenzymatic routes could also offer highly selective and environmentally benign alternatives to traditional synthetic methods.

Investigation of New Chemical Transformations and Rearrangements

The thione group and the electron-rich benzodioxole ring are key reactive centers in 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione, offering a rich landscape for chemical transformations. Future research is expected to delve into reactions that selectively modify these functional groups. For instance, the thione moiety can undergo S-alkylation, oxidation to the corresponding sulfoxide (B87167) or sulfone, or be converted into a ketone. It can also participate in cycloaddition reactions, serving as a building block for more complex heterocyclic systems.

The aromatic ring is susceptible to electrophilic substitution reactions, and the directing effects of the dioxole and methyl groups would present an interesting case for regiochemical studies. Furthermore, investigations into photochemical or thermal rearrangements could uncover novel molecular scaffolds. A related compound, benzo[d] researchgate.netsemanticscholar.orgoxathiole-2-thione, has been shown to react with benzyne (B1209423) through a cycloaddition–cycloreversion mechanism, suggesting that 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione could undergo similar intriguing transformations. mdpi.com

Development of Advanced Materials utilizing 5-Methylbenzo[d]researchgate.netsemanticscholar.orgdioxole-2-thione Scaffolds

The unique electronic and structural features of the benzodioxole moiety make it an attractive component for advanced materials. nih.govchemicalbook.com The fusion of an aromatic system with a heterocyclic ring containing both oxygen and sulfur atoms in 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione suggests potential applications in materials science.

The incorporation of 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione as a monomeric unit into polymers could lead to materials with tailored properties. The thione group, for example, can be a site for ring-opening polymerization. mdpi.com Future research could focus on synthesizing polyesters or polycarbonates containing this scaffold, which may exhibit enhanced thermal stability, specific optical properties, or biodegradability. The benzodioxole unit itself can influence the polymer's refractive index and conductivity. Developing copolymers where this unit is combined with other functional monomers could lead to a wide array of materials for specialized applications.

The benzodioxole core is a component in some molecules studied for their photophysical properties. researchgate.netsemanticscholar.org While not inherently photochromic, the 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione scaffold could be functionalized with known photochromic groups, such as diarylethenes or spiropyrans. The electronic nature of the benzodioxole-2-thione system could modulate the switching properties of the resulting photochromic molecule, including its absorption wavelengths, quantum yields, and fatigue resistance.

In the realm of organic electronics, the electron-rich nature of the benzodioxole ring suggests its potential use as a building block for organic semiconductors. nih.gov Derivatives of this scaffold could be designed to act as hole-transporting or electron-transporting materials in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Future work would involve synthesizing derivatives with extended π-conjugation and evaluating their electronic properties, such as HOMO/LUMO energy levels and charge carrier mobilities.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Chemical Fields

The versatility of the benzodioxole scaffold, which is found in many biologically active compounds, suggests that 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione could be a valuable platform for interdisciplinary research. nih.govnih.govnih.gov In medicinal chemistry, it could serve as a starting point for the synthesis of novel compounds to be screened for various biological activities. The 1,3-benzodioxole (B145889) structure is a known pharmacophore with applications ranging from anticancer to antimicrobial agents. nih.govresearchgate.net

In agricultural chemistry, derivatives could be explored as potential pesticides or herbicides, as the methylenedioxyphenyl group is a known synergist for insecticides. chemicalbook.com Furthermore, the thione group's ability to coordinate with metal ions opens up possibilities in coordination chemistry and catalysis. Designing ligands based on this scaffold could lead to new catalysts for a variety of organic transformations. The intersection of these fields will be a fertile ground for future discoveries based on the 5-Methylbenzo[d] researchgate.netsemanticscholar.orgdioxole-2-thione structure.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Methylbenzo[d][1,3]dioxole-2-thione?

The synthesis typically involves cyclization of substituted catechol derivatives with thiocarbonyl reagents. Key steps include:

  • Core formation : Cyclocondensation of 3-methylcatechol with thiophosgene or CS₂ under basic conditions (e.g., NaOH/EtOH) yields the dioxole-thione backbone .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane:EtOAc) is recommended to achieve >95% purity.
  • Yield optimization : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : 1^1H NMR (CDCl₃) typically shows a singlet for the methyl group (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.1 ppm). The thione sulfur does not protonate, avoiding exchange broadening .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 195.0321) confirms molecular formula (C₈H₆O₂S) and rules out oxidation byproducts .
  • X-ray crystallography : Used to confirm the planar dioxole-thione geometry and bond lengths (e.g., C–S bond ≈ 1.65 Å) .

Q. What are the common reactivity patterns of the thione group in this compound?

The thione group undergoes:

  • Nucleophilic substitution : Reacts with amines (e.g., benzylamine) in DMF at 60°C to form thioamides .
  • Oxidation : Controlled oxidation with H₂O₂/CH₃COOH yields the sulfoxide derivative, while excess KMnO₄ cleaves the dioxole ring .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • DFT studies : B3LYP/6-311++G(d,p) calculations reveal the HOMO (-6.3 eV) localizes on the thione sulfur, explaining its nucleophilic reactivity. LUMO (-1.8 eV) resides on the dioxole ring, guiding electrophilic substitution .
  • Solvent effects : PCM models (e.g., in DMSO) show dielectric screening reduces reaction barriers for thione-based reactions by 5–10 kcal/mol .

Q. What strategies address contradictory data in reaction yield optimization?

  • Case study : Discrepancies in Suzuki coupling yields (40–80%) with aryl boronic acids may arise from:
    • Palladium catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (e.g., DMF:H₂O) due to better stability .
    • Purification artifacts : Column chromatography may degrade oxygen-sensitive intermediates; use degassed solvents and rapid elution .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • In vitro models :
    • Enzyme inhibition : Screen against COX-2 or cytochrome P450 isoforms using fluorogenic substrates (IC₅₀ determination) .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with EC₅₀ calculations; compare to non-malignant cells (e.g., HEK293) for selectivity .
  • SAR studies : Introduce substituents at the methyl or thione positions to correlate electronic effects with activity .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

  • Intermediate stability : Thione derivatives are prone to hydrolysis; use anhydrous conditions and avoid prolonged storage.
  • Catalyst loading : Reduce Pd catalyst to 0.5 mol% in coupling reactions by adding ligands (e.g., XPhos) to maintain efficiency .
  • Workflow integration : Continuous flow systems improve reproducibility for oxidation and substitution steps .

Methodological Notes

  • Safety : Handle thione derivatives in fume hoods due to potential sulfur byproduct release (e.g., H₂S) .
  • Data validation : Cross-reference computational results (e.g., DFT bond lengths) with crystallographic data to avoid overinterpretation .
  • Compliance : Adhere to RUO (Research Use Only) guidelines; no in vivo testing without ethical approval .

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